Boc-Phe-OH

Catalog No.
S749858
CAS No.
13734-34-4
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe-OH

CAS Number

13734-34-4

Product Name

Boc-Phe-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

ZYJPUMXJBDHSIF-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Solubility

35.3 [ug/mL]

Synonyms

Boc-Phe-OH;Boc-L-phenylalanine;13734-34-4;Boc-phenylalanine;N-(tert-Butoxycarbonyl)-L-phenylalanine;N-Boc-L-Phenylalanine;N-t-Boc-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoicacid;N-alpha-t-Boc-L-phenylalanine;N-t-Butyloxycarbonyl-L-phenylalanine;L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-;(S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoicacid;ZYJPUMXJBDHSIF-NSHDSACASA-N;NSC111172;N-tert-Butyloxycarbonyl-L-phenylalanine;(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;N-(tert-butyloxycarbonyl)-L-phenylalanine;N-T-BUTOXYCARBONYL-L-PHENYLALANINE;(TERT-BUTOXYCARBONYL)-L-PHENYLALANINE;(2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoicacid;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PHENYL-PROPIONICACID;N-((1,1-Dimethylethoxy)carbonyl)-N-L-phenylalanine;N-[(1,1-Dimethylethoxy)carbonyl]-N-L-phenylalanine;L-Phenylalanine,N-((1,1-dimethylethoxy)carbonyl)-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Peptide Synthesis:

N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) is a commonly used amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide assembly. Boc-Phe-OH can be coupled to other protected amino acids using various coupling reagents to form peptide bonds. [, ]

Solid-Phase Peptide Synthesis (SPPS):

Boc-Phe-OH is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the C-terminus of the growing peptide chain is attached to a solid resin, allowing for the stepwise addition of Boc-protected amino acids. The Boc group is then selectively removed to expose the free amino group for further coupling reactions. Boc-Phe-OH is a popular choice for SPPS due to the mild conditions required for Boc deprotection, minimizing potential side reactions.

Production of Peptides with Therapeutic Potential:

Boc-Phe-OH serves as a building block for the synthesis of various peptides with potential therapeutic applications. These peptides can target different diseases and biological processes, including cancer, infections, and neurological disorders. [, ]

Studies of Protein-Protein Interactions:

Boc-Phe-OH can be used to generate peptides containing specific phenylalanine residues for studying protein-protein interactions. The aromatic side chain of phenylalanine can participate in hydrophobic interactions, hydrogen bonding, and other forces that contribute to protein binding. By incorporating Boc-Phe-OH into peptides, researchers can probe the role of these interactions in protein function. []

Boc-Phe-OH, or N-tert-butoxycarbonyl-L-phenylalanine, is a protected form of the amino acid phenylalanine. Its chemical formula is C14H19NO4C_{14}H_{19}NO_{4} and it has a molecular weight of 265.31 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, facilitating various

  • Eye, skin, and respiratory irritation may occur upon contact.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.

  • Coupling Reactions: It can be coupled with other amino acids to form peptides using coupling agents such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (1-hydroxybenzotriazole) .
  • Deprotection: The Boc group can be removed under acidic conditions, allowing for the release of the free amine. Common deprotecting agents include trifluoroacetic acid or aqueous phosphoric acid .
  • Saponification: Boc-Phe-OH can undergo saponification reactions, where ester bonds are hydrolyzed in the presence of a base, leading to the formation of carboxylic acids .

Several methods exist for synthesizing Boc-Phe-OH:

  • Direct Protection: Phenylalanine can be reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to introduce the Boc protecting group .
  • Coupling Reactions: This compound can also be synthesized through coupling reactions involving protected phenylalanine derivatives and other amino acids using standard peptide coupling techniques .
  • Alternative Routes: Other synthetic pathways may involve using different protecting groups followed by selective deprotection to yield Boc-Phe-OH .

Boc-Phe-OH is widely used in:

  • Peptide Synthesis: Its primary application lies in solid-phase peptide synthesis where it serves as a building block for various peptides and proteins .
  • Drug Development: Compounds derived from Boc-Phe-OH are explored for potential therapeutic applications due to their structural similarity to biologically active peptides.
  • Research: It is utilized in biochemical research to study protein interactions and functions due to its role in forming stable peptide bonds .

Interaction studies involving Boc-Phe-OH typically focus on its derivatives or peptides synthesized from it. These studies may assess:

  • Binding Affinity: Evaluating how well these compounds bind to specific receptors or enzymes.
  • Biological Pathways: Investigating how peptides derived from Boc-Phe-OH influence biological processes, such as neurotransmitter release or receptor activation .

Boc-Phe-OH shares structural similarities with several other compounds, which can be compared based on their properties and applications:

Compound NameChemical FormulaUnique Features
Boc-DL-PhenylalanineC14H19NO4C_{14}H_{19}NO_{4}Racemic mixture of phenylalanine
Boc-TyrosineC15H21NO4C_{15}H_{21}NO_{4}Contains a hydroxyl group on the aromatic ring
Boc-AlanineC10H19NO4C_{10}H_{19}NO_{4}Simplest amino acid derivative with no aromatic ring
Boc-LeucineC15H27NO4C_{15}H_{27}NO_{4}Branched-chain amino acid derivative

Boc-Phe-OH is unique due to its aromatic side chain which contributes to its hydrophobic properties, making it particularly useful in peptide synthesis aimed at enhancing stability and bioactivity.

Traditional Protection Strategies

Di-tert-butyl Dicarbonate-Mediated Boc Protection Mechanisms

The tert-butoxycarbonyl (Boc) protection of phenylalanine represents one of the most fundamental transformations in amino acid chemistry, utilizing di-tert-butyl dicarbonate as the primary reagent [6]. Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, functions as a pyrocarbonate that reacts with amines to produce N-tert-butoxycarbonyl derivatives through a well-established mechanism [6]. The reaction proceeds through nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate that subsequently eliminates carbon dioxide and tert-butanol [6].

The mechanistic pathway involves the initial deprotonation of the amino group by a suitable base, generating a nucleophilic amine that attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [28]. This process is facilitated by the electron-withdrawing nature of the second carbonyl group, which activates the first carbonyl toward nucleophilic attack [28]. The resulting intermediate undergoes rapid decomposition, liberating carbon dioxide and tert-butanol as byproducts while forming the desired Boc-protected amino acid [6] [28].

Research findings demonstrate that the Boc protection mechanism exhibits high selectivity for primary amino groups over secondary amines, making it particularly suitable for amino acid protection [8]. Studies have shown that the reaction proceeds efficiently under mild conditions, with di-tert-butyl dicarbonate melting at 22-24°C and being readily liquified in water baths at temperatures not exceeding 35°C [1]. The reaction kinetics are significantly influenced by the basicity of the reaction medium, with stronger bases facilitating faster reaction rates [8] [24].

Mechanistic investigations have revealed that the protection efficiency is enhanced when employing 4-dimethylaminopyridine as a catalyst in acetonitrile solution [6]. The catalytic effect of 4-dimethylaminopyridine results from its ability to form a more reactive acylpyridinium intermediate, which exhibits increased electrophilicity compared to the parent di-tert-butyl dicarbonate [28]. This enhanced reactivity translates to shorter reaction times and improved yields, particularly for sterically hindered amino acids [28].

Base-Catalyzed Reaction Optimization Studies

Comprehensive optimization studies have established the critical parameters governing base-catalyzed Boc protection reactions [8] [24]. The choice of base significantly impacts both reaction rate and product yield, with sodium bicarbonate, triethylamine, and diisopropylethylamine representing the most commonly employed basic catalysts . Aqueous sodium bicarbonate systems have demonstrated exceptional effectiveness, providing yields ranging from 90-99% under ambient conditions [6].

Systematic investigations of base equivalents reveal optimal performance when employing 1.2-1.5 equivalents of base relative to the amino acid substrate [26]. Excess base concentrations can lead to undesirable side reactions, including over-acylation and formation of symmetrical carbonates [28]. Studies utilizing sodium hydride as the base have shown that careful control of addition sequence and reaction timing is essential to prevent dianion formation and subsequent decomposition pathways [8].

Temperature optimization studies indicate that Boc protection reactions proceed efficiently at temperatures ranging from 0°C to room temperature [31]. Lower temperatures favor selectivity and minimize side product formation, while slightly elevated temperatures can accelerate sluggish reactions [26]. Research has demonstrated that maintaining reaction temperatures below 25°C prevents thermal decomposition of di-tert-butyl dicarbonate and ensures consistent product quality .

Solvent effects play a crucial role in reaction optimization, with dichloromethane and tetrahydrofuran emerging as preferred media for standard protection protocols . Polar aprotic solvents facilitate base-catalyzed mechanisms by stabilizing ionic intermediates while maintaining substrate solubility [26]. Comparative studies have shown that acetonitrile provides superior results when employing 4-dimethylaminopyridine as the base, achieving yields of 85-95% with reduced reaction times [6].

Reaction ParameterOptimal RangeEffect on YieldReference
Temperature0-25°CHigher temperatures increase side reactions [26]
Base Equivalents1.2-1.5 eqExcess causes over-acylation [26] [28]
Reaction Time2-4 hoursExtended times may cause decomposition [31]
Solvent SystemDCM, THF, ACNPolar aprotic solvents preferred [6]

Advanced Synthetic Approaches

Microwave-Assisted Deprotection Techniques

Microwave-assisted methodologies have revolutionized Boc deprotection processes by dramatically reducing reaction times while maintaining excellent conversion rates [10] [11]. The application of microwave irradiation to Boc-phenylalanine deprotection has been demonstrated using potassium phosphate tetrahydrate in methanol, achieving complete deprotection within 10-30 minutes at temperatures ranging from 120-240°C [11]. This represents a significant improvement over conventional thermal methods, which typically require several hours for comparable conversions [11].

The mechanism of microwave-assisted deprotection involves rapid heating that facilitates the thermal decomposition of the Boc group without requiring acidic conditions [12]. Studies have shown that microwave irradiation provides uniform heating throughout the reaction mixture, eliminating hot spots and ensuring consistent product quality [10]. The enhanced heating efficiency allows for precise temperature control, which is critical for achieving selective deprotection in the presence of other acid-sensitive functional groups [11].

Research investigations have established optimal microwave conditions for Boc-phenylalanine deprotection, with temperatures of 150°C and residence times of 30 minutes providing quantitative yields [11]. The methodology exhibits excellent substrate scope, accommodating various amino acid derivatives without significant loss of stereochemical integrity [10]. Comparative studies demonstrate that microwave-assisted deprotection proceeds 10-20 times faster than conventional heating methods while maintaining equivalent product purity [11].

Environmental considerations favor microwave-assisted protocols due to their reduced energy consumption and elimination of acidic waste streams [12]. The methodology operates under environmentally friendly conditions, utilizing water as the primary solvent and generating carbon dioxide and isobutene as the only byproducts [12]. This green chemistry approach aligns with modern sustainability requirements while delivering superior synthetic efficiency [12].

Ionic Liquid-Mediated Green Synthesis Protocols

Ionic liquid-mediated synthesis has emerged as a sustainable alternative for Boc-phenylalanine preparation, offering unique advantages in terms of reaction rates and environmental impact [13] [16]. Room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids have been successfully employed as both solvent and reactant in peptide synthesis applications [13]. The ionic liquid 1-ethyl-3-methylimidazolium hydroxide serves as an effective medium for neutralizing Boc-protected amino acids, generating clear, nearly colorless liquids at room temperature [13].

Thermophysical property investigations reveal that Boc-phenylalanine ionic liquid exhibits a glass transition temperature of -25°C and maintains liquid characteristics across a broad temperature range [13]. The viscosity measurements indicate values of 71.2 centipoise for the neat ionic liquid, which decreases to 14.7 centipoise when diluted to 80% by weight in dimethylformamide [13]. These properties make ionic liquid-mediated systems particularly suitable for continuous processing applications [13].

The application of distinctive coupling reagent N,N'-diethylene-N''-2-chloroethyl thiophosphoramide in Boc-amino acid ionic liquids has demonstrated enhanced amide formation without requiring additional base [16]. This methodology achieves satisfactory dipeptide yields within 15 minutes, representing a significant advancement in green peptide synthesis [16]. The ionic liquid medium provides both reaction environment and coupling enhancement, eliminating the need for traditional organic solvents [13] [16].

Industrial-Scale Production Processes

Solid-Phase Peptide Synthesis Integration

The integration of Boc-phenylalanine into solid-phase peptide synthesis represents a cornerstone of industrial peptide manufacturing [15] [17]. Automated solid-phase peptide synthesizers have enabled large-scale production of Boc-phenylalanine-containing peptides using resins functionalized with hydroxymethylphenoxy groups . The methodology employs standard Boc/benzyl protection schemes, where Boc groups provide temporary protection of amino termini while benzyl-based groups offer permanent side chain protection [15].

Industrial SPPS processes utilize microporous copoly(styrene-1% divinylbenzene) supports that provide optimal swelling characteristics and mechanical stability [17]. Research has demonstrated that microporous polystyrene substrates deliver superior results compared to macroporous alternatives, with two 30-minute couplings of Boc-amino acids per cycle yielding optimal product purity [17]. The continuous-flow adaptation of SPPS has achieved 99.3% purity for model tetrapeptides within approximately 4 hours [17].

The coupling methodology employs preformed symmetric anhydrides that are conserved through recycling, enhancing economic efficiency while maintaining coupling effectiveness [17]. Quantitative analysis using reverse-phase high-pressure liquid chromatography enables rapid assessment of reaction progress within 20 minutes [17]. This analytical capability facilitates real-time optimization of coupling conditions and ensures consistent product quality throughout large-scale syntheses [17].

Industrial implementations have successfully scaled Boc-phenylalanine synthesis to 150-kilogram batches using asymmetric hydrogenation approaches [20] [23]. The seven-step synthetic route incorporates Boc protection as a critical step, with the final product meeting pharmaceutical intermediate specifications [20]. The methodology demonstrates excellent reproducibility and has been validated for routine manufacturing applications [23].

Continuous Flow Manufacturing Considerations

Continuous flow manufacturing has transformed Boc-phenylalanine production by enabling precise control of reaction parameters and improving process safety [18] [19]. Flow reactor technology allows for temperatures exceeding solvent boiling points through the use of back-pressure regulators, facilitating thermal deprotection reactions that would be impractical under batch conditions [19]. Stainless steel coil reactors capable of withstanding temperatures up to 250°C have been employed for high-temperature Boc deprotection processes [19].

The continuous flow approach achieves space-time yields of 930.73 grams per liter per day for Boc-amino acid processing, representing a significant improvement over traditional batch methodologies [18]. Residence times ranging from 10-60 minutes provide complete conversion while minimizing thermal degradation [18] [19]. The methodology demonstrates excellent scalability, with successful implementation ranging from laboratory scale to multi-kilogram production levels [18].

Process optimization studies have established optimal flow conditions for Boc-phenylalanine synthesis and deprotection [19] [21]. Thermal deprotection in acetonitrile at temperatures of 200-240°C achieves quantitative yields within minutes without requiring acidic catalysts [21]. The elimination of acid-mediated deprotection reduces waste generation and simplifies downstream processing [19] [21].

Real-time monitoring using flow infrared spectroscopy enables continuous assessment of reaction progress and carbon dioxide evolution [19]. This analytical capability facilitates automatic process control and ensures consistent product quality throughout extended production campaigns [19]. The integration of automated monitoring systems reduces operator intervention requirements while maintaining optimal reaction conditions [26].

Manufacturing ParameterOptimal ConditionsPerformance MetricsReference
Temperature Range100-250°C95% conversion in 10 min [18] [19]
Residence Time10-60 minutesSpace-time yield: 930.73 g·L⁻¹·day⁻¹ [18]
Pressure ControlBack-pressure regulationEnables high-temperature processing [19]
Monitoring SystemFlow-IR spectroscopyReal-time reaction monitoring [19]

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 6 of 8 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-34-4

General Manufacturing Information

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15
Chen et al. Design of multi-phase dynamic chemical networks. Nature Chemistry, doi: 10.1038/nchem.2737, published online 27 February 2017

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